molecular formula C19H27OP B14235641 Benzaldehyde, 2-(dicyclohexylphosphino)- CAS No. 226089-17-4

Benzaldehyde, 2-(dicyclohexylphosphino)-

Cat. No.: B14235641
CAS No.: 226089-17-4
M. Wt: 302.4 g/mol
InChI Key: WXQGVGFZNLXLAX-UHFFFAOYSA-N
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Description

Instead, details 2-(Dicyclohexylphosphino)biphenyl (CAS 247940-06-3), a structurally related ligand with a biphenyl backbone substituted by a dicyclohexylphosphino group. This ligand is pivotal in the Buchwald-Hartwig amination reaction, enabling cross-coupling of aryl halides/triflates with amines .

Key characteristics of 2-(Dicyclohexylphosphino)biphenyl include:

  • Molecular structure: Biphenyl core with a dicyclohexylphosphino group.
  • Physical properties: Colorless, odorless, and tasteless solid.
  • Applications: Optimizes palladium-catalyzed amination reactions, enhancing reaction efficiency and substrate scope .

Properties

CAS No.

226089-17-4

Molecular Formula

C19H27OP

Molecular Weight

302.4 g/mol

IUPAC Name

2-dicyclohexylphosphanylbenzaldehyde

InChI

InChI=1S/C19H27OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14-15,17-18H,1-6,10-13H2

InChI Key

WXQGVGFZNLXLAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C=O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Phosphination

Early routes to arylphosphines relied on Friedel-Crafts-type reactions, where electrophilic phosphorus reagents react with aromatic substrates. For 2-(dicyclohexylphosphino)benzaldehyde, this method faces challenges due to the aldehyde’s directing effects and susceptibility to side reactions. However, adaptations using dicyclohexylchlorophosphine (ClP(Cy)₂) under Lewis acid catalysis (e.g., AlCl₃) have been explored. The aldehyde group is often protected as an acetal to prevent undesired coordination or oxidation during phosphorylation. Yields for this method typically range from 40–60%, with purification complicated by residual Lewis acid byproducts.

Organometallic Coupling via Grignard Reagents

Grignard reagents enable direct phosphorus-carbon bond formation. Starting with 2-bromobenzaldehyde , magnesium insertion generates a benzaldehyde-derived Grignard intermediate, which reacts with ClP(Cy)₂ to install the phosphine group. This method requires strict anhydrous conditions and low temperatures (−78°C) to mitigate aldehyde reduction. Post-reaction hydrolysis regenerates the aldehyde, but competing side reactions (e.g., over-addition to the carbonyl) limit yields to 50–70%.

Transition Metal-Catalyzed Methods

Palladium-Mediated Cross-Coupling

Palladium catalysis offers superior regiocontrol for synthesizing 2-(dicyclohexylphosphino)benzaldehyde. A representative protocol involves:

  • Substrate Preparation : 2-Bromobenzaldehyde is protected as its dimethyl acetal to prevent Pd coordination to the aldehyde.
  • Cross-Coupling : Using Pd(OAc)₂/Xantphos as the catalytic system, the acetal-protected aryl bromide reacts with dicyclohexylphosphine-borane (HP(Cy)₂·BH₃) under mild conditions (THF, 60°C, 12 h). The borane adduct stabilizes the phosphine against oxidation.
  • Deprotection : Acidic hydrolysis (HCl, H₂O) regenerates the aldehyde.

Key Data :

Catalyst System Solvent Temperature (°C) Yield (%)
Pd(OAc)₂/Xantphos THF 60 78
Pd(PtBu₃)₂ Toluene 80 85

This method achieves higher yields (75–85%) than classical approaches, with scalability demonstrated at multigram scales.

Nickel-Catalyzed Phosphination

Nickel catalysts tolerate broader functional groups, enabling direct coupling of unprotected 2-iodobenzaldehyde with HP(Cy)₂. A optimized procedure employs Ni(cod)₂ (cod = 1,5-cyclooctadiene) and tricyclohexylphosphine (PCy₃) in toluene at 100°C. The absence of protecting groups streamlines synthesis but necessitates inert atmospheres to prevent phosphine oxidation. Yields range from 65–70%, with residual nickel contaminants requiring chelation-based purification.

One-Pot and Tandem Strategies

Aluminum Hemiaminal Intermediate

Drawing from advancements in benzaldehyde functionalization, a one-pot method utilizes an aluminum hemiaminal to mask the aldehyde during phosphorylation. The sequence involves:

  • Hemiaminal Formation : Treating benzaldehyde with DIBAL-H generates a tetrahedral aluminum intermediate.
  • Phosphine Coupling : Reaction with ClP(Cy)₂ at 0°C installs the phosphine group ortho to the masked aldehyde.
  • Workup : Quenching with aqueous NH₄Cl releases the free aldehyde.

This approach achieves 80–90% yields by preventing aldehyde over-reduction.

Optimization and Scalability

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and THF enhance phosphine nucleophilicity but risk aldehyde side reactions.
  • Nonpolar Solvents : Toluene minimizes coordination but slows reaction kinetics.
  • Low-Temperature Regimes : −40°C to 0°C improves selectivity for phosphorylation over aldehyde reduction.

Catalytic System Selection

  • Bulky Ligands : PtBu₃ and Xantphos suppress undesired β-hydride elimination in Pd systems.
  • Ligand-Free Nickel : Reduces costs but necessitates higher temperatures (100–120°C).

Analytical Characterization

Critical metrics for validating 2-(dicyclohexylphosphino)benzaldehyde include:

  • ³¹P NMR : A singlet near δ −15 ppm confirms P(Cy)₂ attachment.
  • ¹H NMR : Aldehydic proton at δ 10.2–10.5 ppm; aromatic protons split due to phosphine’s electron-withdrawing effects.
  • X-ray Crystallography : Resolves ortho-substitution geometry and P–C bond lengths (≈1.85 Å).

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-(dicyclohexylphosphino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dicyclohexylphosphino group, which can act as a directing group in certain reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Mechanism of Action

The mechanism by which Benzaldehyde, 2-(dicyclohexylphosphino)- exerts its effects involves its interaction with molecular targets and pathways. The dicyclohexylphosphino group can interact with enzymes and proteins, affecting their function. In biological systems, it can disrupt cellular processes by targeting specific pathways, such as the antioxidation pathway in fungi . This disruption can lead to the inhibition of fungal growth and other biological effects .

Comparison with Similar Compounds

Phosphine Ligands in Catalysis

Its biphenyl backbone and sterically bulky dicyclohexyl groups likely improve catalytic stability and selectivity compared to smaller ligands, though this is inferred from its described utility .

Benzaldehyde Derivatives

describes benzaldehyde (C₇H₆O), a simple aromatic aldehyde. Unlike “Benzaldehyde, 2-(dicyclohexylphosphino)-”, benzaldehyde lacks a phosphine moiety and is primarily used as a flavoring agent or precursor in organic synthesis.

Other Aromatic Compounds

  • Hydroxydiphenylacetic acid (): A carboxylic acid derivative with hydroxyl and diphenyl groups. Unlike phosphine-containing ligands, this compound lacks metal-coordinating phosphorus atoms, limiting its catalytic applications .
  • 3-Hydroxybenzaldehyde (): A hydroxyl-substituted benzaldehyde with applications in pharmaceuticals. Its reactivity differs from phosphine ligands due to the absence of a phosphorus center .

Research Findings and Limitations

  • 2-(Dicyclohexylphosphino)biphenyl is highlighted as a superior ligand for amination reactions due to its steric and electronic properties .
  • No direct evidence compares “Benzaldehyde, 2-(dicyclohexylphosphino)-” with other compounds. Structural analogs like benzaldehyde derivatives lack phosphine functionality, limiting their catalytic utility.
  • The absence of data on phosphino-substituted benzaldehydes in the provided sources restricts a comprehensive comparison.

Biological Activity

Benzaldehyde, 2-(dicyclohexylphosphino)- is an organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19_{19}H25_{25}P
  • Molecular Weight : 302.38 g/mol
  • Structure : The compound consists of a benzaldehyde moiety attached to a dicyclohexylphosphino group, which enhances its reactivity and potential interactions with biological targets.

The biological activity of Benzaldehyde, 2-(dicyclohexylphosphino)- is primarily attributed to its ability to interact with various biomolecules. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to various biochemical effects. The presence of the phosphino group may also facilitate interactions with metal ions, enhancing its catalytic properties in biological systems.

Biological Activities

  • Antioxidant Activity :
    • Studies have demonstrated that compounds containing aldehyde groups often exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects :
    • Research indicates that related compounds have shown neuroprotective activities against oxidative stress-induced cellular injuries in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Acetylcholinesterase Inhibition :
    • Some derivatives of benzaldehyde have been reported to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging of free radicals
NeuroprotectiveProtection against oxidative stress in SH-SY5Y cells
Acetylcholinesterase InhibitionInhibition with IC50_{50} values reported

Detailed Research Findings

  • A study investigated the neuroprotective effects of derivatives similar to Benzaldehyde, 2-(dicyclohexylphosphino)- against hydrogen peroxide-induced damage in SH-SY5Y cells. The results indicated significant protection against cell death, highlighting the compound's potential in neuroprotection .
  • Another research focused on the synthesis of mixed-ligand complexes involving benzaldehyde thiosemicarbazones and their biological evaluation. These complexes demonstrated enhanced biological activity compared to their free ligands, suggesting that the incorporation of dicyclohexylphosphino groups can amplify bioactivity .

Q & A

Q. What are the primary applications of 2-(dicyclohexylphosphino)benzaldehyde in catalytic systems?

This compound functions as a ligand in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its electron-rich dicyclohexylphosphino group. The benzaldehyde moiety may act as a directing group or participate in subsequent functionalization. Researchers should design catalytic systems by optimizing metal-to-ligand ratios (e.g., Pd:ligand = 1:1 to 1:2) and reaction conditions (e.g., solvent polarity, base strength) to enhance catalytic activity .

Q. How can researchers synthesize 2-(dicyclohexylphosphino)benzaldehyde with high purity?

Synthesis typically involves:

  • Step 1: Reacting 2-bromobenzaldehyde with dicyclohexylphosphine under inert conditions (e.g., N₂/Ar atmosphere).
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted phosphine and byproducts.
  • Validation: Confirm purity using ³¹P NMR (δ ~10–20 ppm for phosphine ligands) and LC-MS. Ensure anhydrous storage at –20°C to prevent oxidation of the phosphine group .

Advanced Research Questions

Q. What challenges arise in mechanistic studies of palladium-catalyzed reactions using 2-(dicyclohexylphosphino)benzaldehyde?

Key challenges include:

  • Ligand Lability: The phosphine ligand may dissociate under harsh conditions (e.g., high temperature), leading to inactive Pd(0) species. Monitor ligand stability via in situ ³¹P NMR.
  • Aldehyde Reactivity: The benzaldehyde group may undergo side reactions (e.g., aldol condensation) in basic media. Use aprotic solvents (e.g., THF) and mild bases (e.g., K₃PO₄) to suppress undesired pathways .

Q. How can contradictory data in cross-coupling efficiency be resolved when using this ligand?

Discrepancies often stem from:

  • Substrate Scope Limitations: Bulky substrates may hinder ligand-metal coordination. Test reactivity with electronically diverse aryl halides (e.g., electron-deficient vs. electron-rich).
  • Solvent Effects: Polar solvents (DMF, DMSO) may stabilize Pd intermediates differently than nonpolar solvents (toluene). Conduct kinetic studies to map solvent-dependent turnover rates .

Q. What strategies optimize the ligand’s electronic and steric properties for asymmetric catalysis?

  • Electronic Tuning: Introduce electron-withdrawing groups (e.g., –NO₂) to the benzaldehyde moiety to enhance metal center electrophilicity.
  • Steric Modification: Replace cyclohexyl groups with bulkier substituents (e.g., tert-butyl) to improve enantioselectivity in asymmetric allylic alkylation. Validate using X-ray crystallography to analyze Pd-ligand coordination geometry .

Methodological Considerations

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample Data
³¹P NMRMonitor ligand integrity during reactionsδ = 15 ppm (free ligand) → δ = 30 ppm (Pd-bound)
X-ray CrystallographyConfirm ligand-metal coordination geometryPd–P bond length: ~2.3 Å
LC-MSTrack reaction progress and byproducts[M+H]⁺ = 367.2 (ligand)

Safety & Handling:

  • Storage: Under inert gas at –20°C to prevent oxidation .
  • Toxicity: Use fume hoods for synthesis; phosphines are respiratory irritants .

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